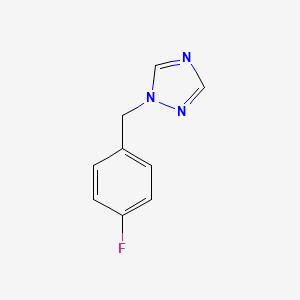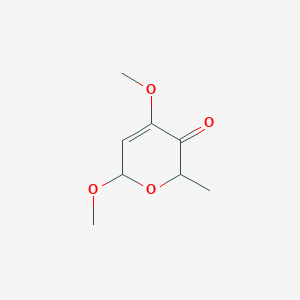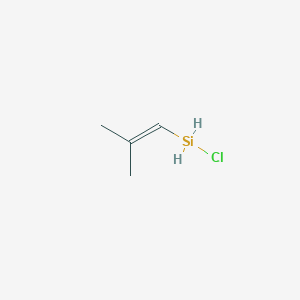![molecular formula C15H19N3O3 B8630582 Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B8630582.png)
Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzimidazole core is replaced by the morpholino group.
Esterification: The acetic acid ethyl ester moiety can be introduced through esterification reactions, where the carboxylic acid group on the benzimidazole core reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: The compound can be explored for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester: A similar compound with a different substitution pattern.
Indole-3-acetic acid: Another heterocyclic compound with biological activity.
Uniqueness
Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate is unique due to the presence of the morpholino group and the acetic acid ethyl ester moiety, which can enhance its solubility, stability, and biological activity compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C15H19N3O3 |
|---|---|
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
ethyl 2-(6-morpholin-4-yl-1H-benzimidazol-2-yl)acetate |
InChI |
InChI=1S/C15H19N3O3/c1-2-21-15(19)10-14-16-12-4-3-11(9-13(12)17-14)18-5-7-20-8-6-18/h3-4,9H,2,5-8,10H2,1H3,(H,16,17) |
InChI-Schlüssel |
ZQUATSVPSNVBPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1-Methylpiperidin-2-yl)propyl]aniline](/img/structure/B8630502.png)



![4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one](/img/structure/B8630536.png)
![2-Amino-5-[(e)-(4-sulfophenyl)diazenyl]benzoic acid](/img/structure/B8630540.png)

![N,N''-Di[1,1'-biphenyl]-2-ylguanidine](/img/structure/B8630548.png)





